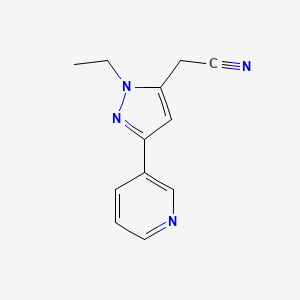

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile

Descripción general

Descripción

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile is a useful research compound. Its molecular formula is C12H12N4 and its molecular weight is 212.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazole-containing compounds, have been found to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.

Actividad Biológica

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile, a compound belonging to the pyrazole class, has garnered attention in medicinal chemistry due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article explores the biological activities of this specific compound, synthesizing data from various studies to provide a comprehensive overview.

- Molecular Formula : C12H14N4

- Molecular Weight : 212.25 g/mol

- CAS Number : 2098134-01-9

Antitumor Activity

Recent studies indicate that pyrazole derivatives exhibit significant antitumor properties. The compound has been evaluated for its ability to inhibit various cancer cell lines, particularly those associated with breast cancer.

Case Study : A study on pyrazole derivatives demonstrated that compounds with similar structures showed inhibitory activity against BRAF(V600E) and Aurora-A kinase, which are crucial targets in cancer therapy. The derivatives were tested on MCF-7 and MDA-MB-231 breast cancer cell lines, showing promising results in reducing cell viability and inducing apoptosis .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Research Findings : In a comparative study, certain pyrazole derivatives exhibited selective COX-2 inhibition with a significant selectivity index. The anti-inflammatory activity was assessed using carrageenan-induced paw edema models in rats, showing that these compounds can effectively reduce inflammation without causing gastrointestinal toxicity .

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymes.

Experimental Results : In vitro studies revealed that certain pyrazole compounds displayed significant antibacterial activity against a range of pathogens. The mechanism involved the disruption of membrane integrity leading to cell lysis .

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for the development of more effective drugs. The presence of the pyridine ring and specific substitutions on the pyrazole core significantly influence the biological efficacy of these compounds.

| Compound Structure | Biological Activity | Key Findings |

|---|---|---|

| Pyrazole Derivative A | Antitumor | Inhibits BRAF(V600E), induces apoptosis |

| Pyrazole Derivative B | Anti-inflammatory | Selective COX-2 inhibitor with minimal side effects |

| Pyrazole Derivative C | Antimicrobial | Disrupts bacterial membranes effectively |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

Anticancer Activity:

Research indicates that pyrazole derivatives, including 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile, exhibit significant cytotoxic effects against different cancer cell lines. For instance, studies have demonstrated that these compounds can inhibit the proliferation of breast and lung cancer cells by inducing apoptosis through the modulation of specific signaling pathways.

Antimicrobial Properties:

Another area of research focuses on the antimicrobial activity of this compound. In vitro studies have shown that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Anti-inflammatory Effects:

The compound has also been investigated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential application in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Agricultural Applications

In agriculture, this compound is being explored as a potential agrochemical:

Pesticide Development:

The compound's structural characteristics allow it to interact with biological targets in pests, leading to its evaluation as a pesticide. Preliminary studies indicate that it can act as an effective insecticide against common agricultural pests, providing a new avenue for pest management strategies that are less harmful to beneficial insects and the environment .

Herbicide Potential:

Research into its herbicidal properties has revealed that it can inhibit the growth of certain weed species, making it a candidate for developing selective herbicides that target unwanted plants without affecting crops .

Material Science

In material science, the compound's unique properties lend themselves to various applications:

Synthesis of Functional Materials:

this compound can be utilized as a building block for synthesizing functional materials, including polymers with specific chemical functionalities. These materials can be applied in coatings, adhesives, and other industrial applications where enhanced performance characteristics are desired .

Nanotechnology:

The compound has potential uses in nanotechnology for creating nanoscale materials with tailored properties. Its ability to form complexes with metal ions can be exploited in the development of nanocomposites used in electronics and catalysis .

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various pyrazole derivatives, including this compound. The results indicated a dose-dependent inhibition of cancer cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutic agents .

Case Study 2: Agricultural Efficacy

Field trials conducted to assess the efficacy of this compound as a pesticide showed promising results. The compound reduced pest populations by over 70% compared to untreated controls while maintaining crop health, indicating its potential as an environmentally friendly pest control option.

Propiedades

IUPAC Name |

2-(2-ethyl-5-pyridin-3-ylpyrazol-3-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4/c1-2-16-11(5-6-13)8-12(15-16)10-4-3-7-14-9-10/h3-4,7-9H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABSLPGMZMUQNEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C2=CN=CC=C2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.